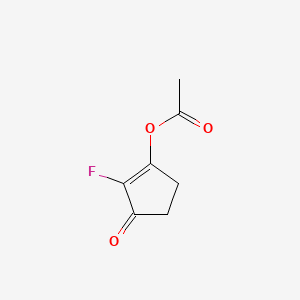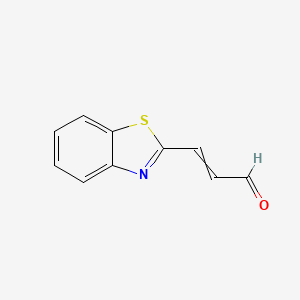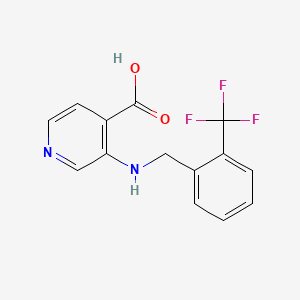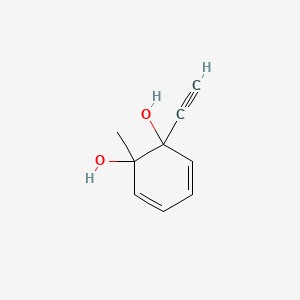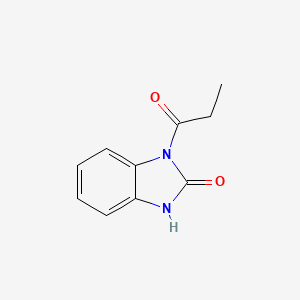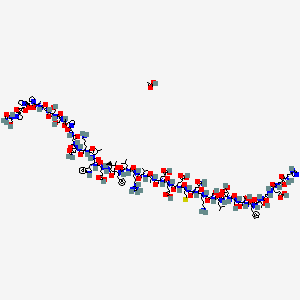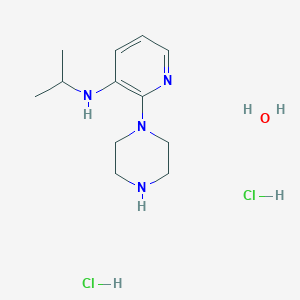
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- is a complex organic compound that features a pyridine ring, an amine group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups onto the pyridine ring.
科学的研究の応用
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting neurological or psychiatric conditions.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
作用機序
The mechanism of action for compounds like 3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain potential effects on the nervous system.
類似化合物との比較
Similar Compounds
- 4-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)
- 3-Pyridinamine,N-(1-methylethyl)-2-(1-morpholinyl)
- 3-Pyridinamine,N-(1-methylethyl)-2-(1-pyrrolidinyl)
Uniqueness
3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C12H24Cl2N4O |
|---|---|
分子量 |
311.25 g/mol |
IUPAC名 |
2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H20N4.2ClH.H2O/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16;;;/h3-5,10,13,15H,6-9H2,1-2H3;2*1H;1H2 |
InChIキー |
JXYHOZKGJUVECC-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(N=CC=C1)N2CCNCC2.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


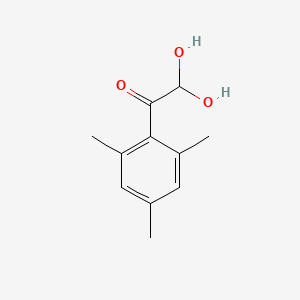
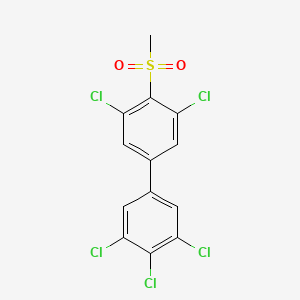

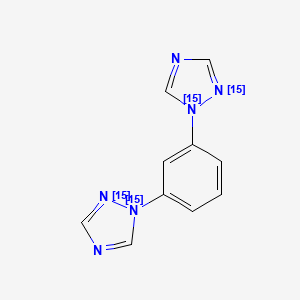
![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
